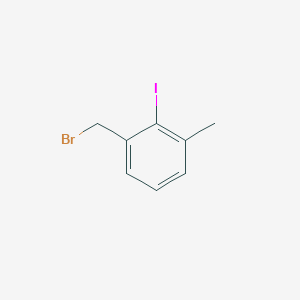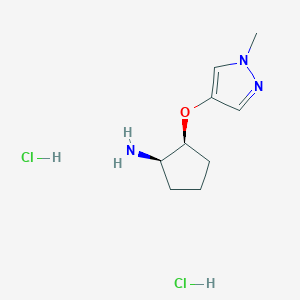![molecular formula C10H8ClNO4S B13353315 Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)
Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C10H8ClNO4S. It belongs to the class of isothiazole derivatives, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves multi-step reactions. One common method includes the use of n-butyllithium in tetrahydrofuran (THF) under an inert atmosphere at low temperatures, followed by the addition of formic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the inert atmosphere and precise temperature control throughout the process .
化学反応の分析
Types of Reactions
Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring .
科学的研究の応用
Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways and enzyme activity .
類似化合物との比較
Similar Compounds
- Ethyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide
- 3-chlorobenzo[d]isothiazole-1,1-dioxide
- 3,4-dichloroisothiazol-5-yl derivatives
Uniqueness
Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide is unique due to the presence of the chlorine atom and the ethyl ester group, which confer specific chemical properties and reactivity.
特性
分子式 |
C10H8ClNO4S |
|---|---|
分子量 |
273.69 g/mol |
IUPAC名 |
ethyl 5-chloro-1,1-dioxo-1,2-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C10H8ClNO4S/c1-2-16-10(13)9-7-5-6(11)3-4-8(7)17(14,15)12-9/h3-5H,2H2,1H3 |
InChIキー |
DOQHPDJFDMBQRX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NS(=O)(=O)C2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)




![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)

